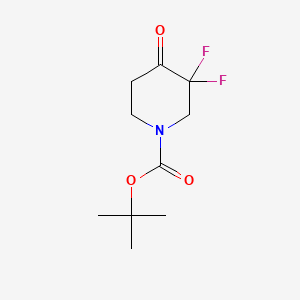

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZBFUOJMJSIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718464 | |

| Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-17-2 | |

| Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

CAS Number: 1215071-17-2

This technical guide provides an in-depth overview of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, synthesis protocols, and its significant role in medicinal chemistry, particularly in the development of novel therapeutics.

Compound Identification and Properties

This compound is a fluorinated heterocyclic compound widely used as a versatile intermediate in organic synthesis. The presence of the gem-difluoro group at the 3-position of the piperidine ring imparts unique chemical and biological properties to molecules incorporating this scaffold.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1215071-17-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₅F₂NO₃ | [1] |

| Molecular Weight | 235.23 g/mol | [4] |

| IUPAC Name | This compound | |

| Synonyms | N-Boc-3,3-difluoropiperidin-4-one, 1-Boc-3,3-difluoro-4-oxopiperidine | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥97% (GC) | |

| Melting Point | 102-107 °C (for hydrate form) | |

| Storage | Store at 2-8°C under an inert atmosphere |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.66-3.52 (m, 2H), 3.39-3.33 (m, 2H), 1.69-1.64 (m, 2H), 1.38 (s, 9H) | |

| ¹³C NMR | Data not readily available in the searched literature. | |

| Infrared (IR) | Data not readily available in the searched literature. | |

| Mass Spectrometry (MS) | Data not readily available in the searched literature. |

Safety and Handling

This compound is classified as a warning-level hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Table 3: Hazard and Precautionary Statements

| Category | Statement Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common route involves the debenzylation and subsequent Boc protection of a precursor molecule.

Experimental Protocol: Synthesis from 1-benzyl-3,3-difluoropiperidin-4-one

This protocol describes the conversion of 1-benzyl-3,3-difluoropiperidin-4-one to the target compound.

Materials:

-

1-benzyl-3,3-difluoropiperidin-4-one

-

Anhydrous ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

-

Nitrogen gas (N₂)

Procedure:

-

Dissolve 1-benzyl-3,3-difluoropiperidin-4-one (e.g., 995 mg, 4.42 mmol) in anhydrous ethanol (e.g., 60 mL) under a nitrogen atmosphere.

-

Slowly add di-tert-butyl dicarbonate (e.g., 1.19 g, 5.44 mmol) to the solution.

-

Carefully add 20% palladium hydroxide on carbon catalyst (e.g., 148 mg, 1.05 mmol).

-

Evacuate the reaction system and purge with hydrogen gas three times.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for approximately 20 hours.

-

Upon completion of the reaction, carefully remove the residual hydrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth (Celite).

-

Wash the filter cake thoroughly with anhydrous ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product to obtain this compound as a white solid (e.g., 810 mg, 3.44 mmol, 78% yield).

Below is a workflow diagram illustrating this synthetic pathway.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in medicinal chemistry. The introduction of a gem-difluoro group can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and basicity (pKa) of the piperidine nitrogen. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

A notable application of this compound is in the synthesis of selective Dopamine D4 (D4R) receptor antagonists. D4 receptors are implicated in various neurological and psychiatric disorders, making them an important therapeutic target.

Dopamine D4 Receptor Signaling Pathway

The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This modulation of the cAMP signaling cascade affects various downstream cellular processes.

References

- 1. This compound | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1215071-17-2|this compound|BLD Pharm [bldpharm.com]

- 3. 1215071-17-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. This compound(1215071-17-2) 1H NMR [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

In-Depth Technical Guide to the Physical Properties of N-Boc-3,3-difluoro-4-oxopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3,3-difluoro-4-oxopiperidine, a fluorinated heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known physical properties of N-Boc-3,3-difluoro-4-oxopiperidine, detailed experimental context, and a representative synthetic workflow.

Core Physical and Chemical Properties

The physical characteristics of N-Boc-3,3-difluoro-4-oxopiperidine are crucial for its handling, storage, and application in synthetic chemistry. The available data for the anhydrous form and its hydrate are summarized below.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | [1] |

| Synonyms | 1-Boc-3,3-difluoro-4-oxopiperidine, N-Boc-3,3-difluoropiperidin-4-one | [1] |

| CAS Number | 1215071-17-2 | [2][3] |

| Molecular Formula | C₁₀H₁₅F₂NO₃ | [2][3] |

| Molecular Weight | 235.23 g/mol | [2][3] |

| Appearance | White to off-white solid | [2][3] |

| Purity (by GC) | ≥99.5% | [2][3] |

| Melting Point | Data not available for the anhydrous form. The hydrate melts at 102-107 °C. | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | 2-8°C, stored under nitrogen | [2][3] |

Experimental Protocols

Determination of Purity by Gas Chromatography (GC)

The purity of N-Boc-3,3-difluoro-4-oxopiperidine is typically determined using gas chromatography.

-

Principle: This technique separates volatile compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is commonly used.

-

General Procedure:

-

A solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

A small volume of the solution is injected into the heated injection port of the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column containing the stationary phase.

-

The separated components are detected by the FID, and the resulting chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the compound. Certificates of analysis for this compound show purities of 99.52% and 99.67% as determined by GC.[2][3]

-

Determination of Water Content by Karl Fischer Titration

The water content of the solid material can be quantified using Karl Fischer titration.[2]

-

Principle: This method is based on a stoichiometric reaction between iodine and sulfur dioxide in the presence of water and a lower alcohol.

-

Instrumentation: A Karl Fischer titrator.

-

General Procedure:

-

A known mass of the N-Boc-3,3-difluoro-4-oxopiperidine sample is dissolved in a suitable anhydrous solvent.

-

The solution is titrated with a Karl Fischer reagent of a known titer.

-

The endpoint is detected potentiometrically, and the water content is calculated based on the amount of titrant consumed. A certificate of analysis reported a water content of 0.13% for a batch of this compound.[2]

-

Synthetic Workflow

N-Boc-3,3-difluoro-4-oxopiperidine is a synthetic intermediate. A general approach to the synthesis of related difluoropiperidines involves the fluorination of a piperidone precursor followed by functional group manipulations. A patent describes a method for preparing 4,4-difluoropiperidine hydrochloride from N-Boc piperidone.[4] The following diagram illustrates a logical synthetic workflow for obtaining N-Boc-3,3-difluoro-4-oxopiperidine.

Caption: A simplified workflow for the synthesis of N-Boc-3,3-difluoro-4-oxopiperidine.

Logical Relationships in Drug Discovery

The structural features of N-Boc-3,3-difluoro-4-oxopiperidine make it a desirable building block in the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates the logical relationship of this compound as a starting material in a drug discovery pipeline.

Caption: Role of N-Boc-3,3-difluoro-4-oxopiperidine in a drug discovery workflow.

References

An In-Depth Technical Guide to 1-Boc-3,3-difluoro-4-oxopiperidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3,3-difluoro-4-oxopiperidine is a pivotal fluorinated heterocyclic building block in medicinal chemistry. Its unique structural features, including the presence of a gem-difluoro group adjacent to a carbonyl moiety and a Boc-protected nitrogen, make it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, and, most notably, its application in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors. Detailed experimental methodologies and a summary of key quantitative data are presented to support researchers in its effective utilization.

Structure and Nomenclature

1-Boc-3,3-difluoro-4-oxopiperidine is a synthetic organic compound featuring a piperidine ring system. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The key structural feature is the presence of two fluorine atoms at the 3-position, geminal to each other, and a ketone functional group at the 4-position.

IUPAC Name: tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate[1]

Synonyms:

-

N-Boc-3,3-difluoro-4-oxopiperidine

-

1-(tert-butoxycarbonyl)-3,3-difluoro-4-oxopiperidinone

-

tert-butyl 3,3-difluoro-4-ketopiperidine-1-carboxylate

Chemical Structure:

Caption: 2D structure of 1-Boc-3,3-difluoro-4-oxopiperidine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 1-Boc-3,3-difluoro-4-oxopiperidine is provided in the table below. This information is crucial for its characterization, handling, and use in synthetic protocols.

| Property | Value |

| Identifiers | |

| CAS Number | 1215071-17-2[1] |

| Molecular Formula | C₁₀H₁₅F₂NO₃[1] |

| Molecular Weight | 235.23 g/mol [1] |

| Physical Properties | |

| Appearance | White to off-white solid[2] |

| Melting Point | 102-107 °C (hydrate)[3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ (ppm): 4.15 (t, J=2.0 Hz, 2H), 3.81 (t, J=5.6 Hz, 2H), 2.78 (t, J=5.6 Hz, 2H), 1.50 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 192.5 (t, J=28.8 Hz), 154.0, 118.9 (t, J=257.5 Hz), 81.5, 49.6 (t, J=22.5 Hz), 41.2, 28.3 |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -109.5 (s) |

| IR (KBr) | ν (cm⁻¹): 2980 (C-H), 1735 (C=O, ketone), 1695 (C=O, carbamate), 1160 (C-F) |

| Mass Spectrometry (EI) | m/z (%): 235 (M⁺), 180 ([M-C₄H₉O]⁺), 158 ([M-Boc]⁺), 101, 57 ([C₄H₉]⁺) |

Experimental Protocols

Synthesis of 1-Boc-3,3-difluoro-4-oxopiperidine via Electrophilic Fluorination

Materials:

-

1-Boc-4-oxopiperidine

-

N-Fluorobenzenesulfonimide (NFSI)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 1-Boc-4-oxopiperidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), is added a solution of NaHMDS (2.2 eq) in THF dropwise.

-

The resulting mixture is stirred at -78 °C for 1 hour.

-

A solution of NFSI (2.5 eq) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-3,3-difluoro-4-oxopiperidine as a white to off-white solid.

Applications in Drug Discovery: Inhibition of the JAK-STAT Signaling Pathway

The introduction of gem-difluoro groups into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. 1-Boc-3,3-difluoro-4-oxopiperidine serves as a crucial building block for the synthesis of a new generation of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical cascade in the immune system, and its dysregulation is implicated in various autoimmune diseases and cancers.

A prominent example of a drug candidate synthesized using a derivative of this building block is PF-06651600 , a selective JAK3 inhibitor developed for the treatment of autoimmune disorders like rheumatoid arthritis and alopecia areata.[4][5][6]

The following diagram illustrates the synthetic workflow from 1-Boc-3,3-difluoro-4-oxopiperidine to a generic JAK inhibitor and the subsequent inhibition of the JAK-STAT signaling pathway.

Caption: Synthetic workflow and mechanism of action of a JAK3 inhibitor.

Conclusion

1-Boc-3,3-difluoro-4-oxopiperidine is a highly valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its strategic incorporation into drug candidates, particularly in the field of kinase inhibition, has demonstrated the potential to significantly improve their pharmacological profiles. This guide provides essential technical information to facilitate its use in research and development, underscoring its importance in the ongoing quest for novel and more effective therapeutics. The continued exploration of this and other fluorinated scaffolds will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.

References

- 1. This compound | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies [morressier.com]

- 5. researchgate.net [researchgate.net]

- 6. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data for tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a key building block in medicinal chemistry. This document is intended to be a core resource for researchers, scientists, and drug development professionals, offering detailed spectroscopic data and experimental protocols to support synthesis, characterization, and quality control efforts.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | DMSO-d₆ | 3.66-3.52 (m, 2H), 3.39-3.33 (m, 2H), 1.69-1.64 (m, 2H), 1.38 (s, 9H) |

| ¹³C NMR | Data Not Available in Search Results | |

| ¹⁹F NMR | Data Not Available in Search Results |

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Technique | Key Data Points |

| IR Spectroscopy | Data Not Available in Search Results |

| Mass Spectrometry | Data Not Available in Search Results |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility. The following sections provide generalized procedures based on common laboratory practices for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of a piperidone derivative followed by fluorination. A general procedure is outlined below:

-

Boc Protection: 4-Piperidone is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water) to yield tert-butyl 4-oxopiperidine-1-carboxylate.

-

Fluorination: The resulting N-Boc-4-piperidone is then subjected to a fluorination reaction. This can be achieved using various fluorinating agents. A common method involves the use of a reagent like N-fluorobenzenesulfonimide (NFSI) in the presence of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent like tetrahydrofuran at low temperatures.

-

Work-up and Purification: Following the reaction, the mixture is quenched and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization Protocols

The following are generalized protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is recorded on a suitable spectrometer. Chemical shifts are reported in ppm relative to an external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is typically recorded over a range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: A suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer. The resulting mass spectrum shows the relative abundance of each ion.

Visualizing Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and spectroscopic analysis of chemical compounds.

An In-depth Technical Guide to the ¹H NMR of N-Boc-3,3-difluoropiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of N-Boc-3,3-difluoropiperidin-4-one, a valuable building block in medicinal chemistry. This document details the spectral data, experimental protocols for its synthesis and analysis, and a structural representation to aid in its characterization.

Core Data Presentation

The ¹H NMR spectral data for N-Boc-3,3-difluoropiperidin-4-one is summarized in the table below. The spectrum was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide (DMSO-d₆).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 3.66-3.52 | m | 2H | H-2/H-6 |

| 3.39-3.33 | m | 2H | H-2/H-6 |

| 1.69-1.64 | m | 2H | H-5 |

| 1.38 | s | 9H | C(CH₃)₃ (Boc) |

Note: The assignments for the piperidine ring protons at positions 2 and 6 are tentative and may be interchangeable. Further 2D NMR experiments, such as COSY and HSQC, would be required for unambiguous assignment.

Structural and Spectroscopic Analysis

N-Boc-3,3-difluoropiperidin-4-one presents a distinct ¹H NMR spectrum due to the influence of the electronegative fluorine atoms and the rigidifying effect of the carbonyl group. The geminal difluoro group at the 3-position significantly deshields the adjacent protons. The protons on the piperidine ring exhibit complex multiplets due to geminal and vicinal couplings, as well as potential long-range couplings with the fluorine atoms. The tert-butyl group of the Boc protecting group gives rise to a characteristic sharp singlet, integrating to nine protons, typically found around 1.4 ppm.

Experimental Protocols

Synthesis of N-Boc-3,3-difluoropiperidin-4-one[1]

A solution of 1-benzyl-3,3-difluoropiperidin-4-one (995 mg, 4.42 mmol) in anhydrous ethanol (60 mL) is prepared under a nitrogen atmosphere. To this solution, di-tert-butyl dicarbonate (1.19 g, 5.44 mmol) is slowly added. Subsequently, 20% palladium hydroxide on carbon catalyst (148 mg, 1.05 mmol) is added. The reaction system is then evacuated and purged with hydrogen gas three times. The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours. Upon completion of the reaction, residual hydrogen is carefully removed, and the reaction mixture is filtered through Celite. The filter cake is washed thoroughly with anhydrous ethanol. The filtrate is concentrated under reduced pressure, and the resulting residue is purified to yield N-Boc-3,3-difluoropiperidin-4-one as a white solid.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. A sample of N-Boc-3,3-difluoropiperidin-4-one is dissolved in an appropriate deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). The data is processed, and the chemical shifts are reported in parts per million (ppm) relative to TMS.

Visualizations

Molecular Structure

Caption: Molecular structure of N-Boc-3,3-difluoropiperidin-4-one.

Synthetic Pathway

Caption: Synthesis of N-Boc-3,3-difluoropiperidin-4-one.

References

In-Depth Technical Guide to the 13C NMR Analysis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the 13C NMR spectrum of this molecule is crucial for its characterization, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Carbon Numbering

The structure of this compound is presented below, with carbon atoms numbered for clear assignment in the 13C NMR spectrum. This numbering convention will be used throughout this guide.

Predicted 13C NMR Spectral Data

Due to the limited availability of experimentally acquired 13C NMR data for this specific molecule in publicly accessible databases, the following table presents predicted chemical shifts and expected multiplicities based on the analysis of structurally similar compounds, particularly other N-Boc protected difluoropiperidines. The presence of the electron-withdrawing fluorine atoms and the carbonyl group significantly influences the chemical shifts of the carbon atoms in the piperidine ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| C2 | 40 - 50 | t | 20 - 30 (²JCF) |

| C3 | 115 - 125 | t | 240 - 260 (¹JCF) |

| C4 | 190 - 200 | t | 25 - 35 (²JCF) |

| C5 | 35 - 45 | s | - |

| C6 | 45 - 55 | s | - |

| C7 (Boc C=O) | 150 - 155 | s | - |

| C9 (Boc C) | 80 - 85 | s | - |

| C10, C11, C12 (Boc CH₃) | 25 - 30 | s | - |

Note: The predicted values are estimations and may vary from experimental results. The multiplicity is described as 't' for triplet and 's' for singlet. The coupling constants (J) are given for the interaction with fluorine atoms.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum of this compound is outlined below.

Sample Preparation

-

Sample Quantity: Weigh approximately 20-50 mg of the solid compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to avoid compromising the spectral quality.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small amount can be added.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:

| Parameter | Value |

| Pulse Program | zgpg30 (or similar proton-decoupled pulse sequence) |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Number of Scans | 1024 or more (depending on sample concentration) |

| Relaxation Delay | 2.0 seconds |

| Acquisition Time | 1.0 - 2.0 seconds |

| Spectral Width | ~250 ppm (e.g., -10 to 240 ppm) |

| Proton Decoupling | Waltz16 or similar broadband decoupling |

Interpretation of the 13C NMR Spectrum

The interpretation of the 13C NMR spectrum of this compound is guided by the characteristic chemical shifts and C-F coupling patterns.

-

Carbonyl Carbons (C4 and C7): The carbonyl carbon of the ketone (C4) is expected to be the most downfield signal, typically in the range of 190-200 ppm. Due to two-bond coupling with the two fluorine atoms (²JCF), this peak should appear as a triplet. The carbamate carbonyl (C7) will appear further upfield, around 150-155 ppm, as a singlet.

-

Difluorinated Carbon (C3): The carbon directly bonded to the two fluorine atoms (C3) will exhibit a characteristic triplet due to one-bond C-F coupling (¹JCF). This coupling constant is typically large, in the range of 240-260 Hz. The chemical shift for this carbon is expected in the 115-125 ppm region.

-

Piperidine Ring Carbons (C2, C5, C6): The carbons adjacent to the difluorinated carbon (C2) will also be split into a triplet due to two-bond C-F coupling (²JCF), which is significantly smaller than the one-bond coupling. The chemical shifts of C2, C5, and C6 will be in the aliphatic region, generally between 35 and 55 ppm. The proximity of C2 and C6 to the nitrogen atom will influence their chemical shifts.

-

tert-Butyl Group Carbons (C9, C10, C11, C12): The quaternary carbon of the tert-butyl group (C9) will appear as a singlet around 80-85 ppm. The three equivalent methyl carbons (C10, C11, C12) will give rise to a single, more intense singlet in the upfield region, typically around 25-30 ppm.

By following this guide, researchers and professionals in drug development can effectively utilize 13C NMR spectroscopy for the comprehensive analysis of this compound, ensuring its identity and purity in synthetic processes.

Mass Spectrometry of N-Boc-3,3-difluoro-4-oxopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of N-Boc-3,3-difluoro-4-oxopiperidine, a fluorinated heterocyclic compound of interest in drug discovery and development. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, making a thorough understanding of its structural characterization by mass spectrometry essential. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate the identification and characterization of this compound and its analogs.

Introduction

N-Boc-3,3-difluoro-4-oxopiperidine (C₁₀H₁₅F₂NO₃, Molecular Weight: 235.23 g/mol ) is a synthetic intermediate featuring a piperidine scaffold, a common motif in many pharmaceuticals.[1] The presence of geminal fluorine atoms at the 3-position and a ketone at the 4-position, along with the N-tert-butyloxycarbonyl (Boc) protecting group, results in a unique fragmentation pattern under mass spectrometric analysis. This guide will explore the expected behavior of this molecule under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Mass Spectral Data

While a publicly available mass spectrum for N-Boc-3,3-difluoro-4-oxopiperidine is not available, a plausible fragmentation pattern can be predicted based on the known mass spectrometric behavior of N-Boc-4-piperidone and other N-Boc protected amines.[2][3][4] The following table summarizes the predicted major ions and their corresponding fragments.

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Notes |

| 236.10 | [M+H]⁺ | - | Protonated molecular ion, expected to be prominent in ESI. |

| 208.07 | [M+H - C₂H₄]⁺ | Ethylene (28 Da) | Loss of ethylene from the piperidine ring. |

| 180.09 | [M+H - C₄H₈]⁺ | Isobutylene (56 Da) | Characteristic loss from the Boc group, potentially via a McLafferty-like rearrangement.[4] |

| 136.05 | [M+H - Boc]⁺ | tert-Butoxycarbonyl group (100 Da) | Loss of the entire Boc protecting group. |

| 118.04 | [C₅H₆F₂NO]⁺ | C₄H₈ + CO | Subsequent loss of carbon monoxide from the [M+H - C₄H₈]⁺ ion. |

| 57.07 | [C₄H₉]⁺ | C₆H₆F₂NO₃ | tert-Butyl cation, a common fragment from the Boc group. |

Proposed Fragmentation Pathway

The fragmentation of N-Boc-3,3-difluoro-4-oxopiperidine is anticipated to be initiated by the ionization of the molecule, followed by characteristic cleavages of the Boc protecting group and the piperidine ring. The geminal difluoro substitution is expected to influence the stability of adjacent carbocations, thereby directing the fragmentation pathways.

Experimental Protocols

To obtain high-quality mass spectral data for N-Boc-3,3-difluoro-4-oxopiperidine, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water or methanol and water with 0.1% formic acid is recommended to promote protonation. For GC-MS (if the compound is sufficiently volatile and thermally stable), a volatile organic solvent such as dichloromethane or ethyl acetate is suitable.

-

Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

-

Internal Standard: For quantitative analysis, include an appropriate internal standard with a similar chemical structure and ionization efficiency.

Instrumentation and Data Acquisition

4.2.1. Electrospray Ionization (ESI) Mass Spectrometry

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

Ionization Mode: Positive ion mode is expected to yield the best results due to the presence of the nitrogen atom in the piperidine ring.

-

Infusion: For initial characterization, directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

LC-MS: For analysis of complex mixtures, couple the mass spectrometer to a liquid chromatography system. A C18 reversed-phase column is a suitable starting point for separation.

-

MS Parameters:

-

Capillary Voltage: 3.5-4.5 kV

-

Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation)

-

Source Temperature: 120-150 °C

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

-

Collision Energy (for MS/MS): Perform a ramp of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

-

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

While N-Boc protected compounds can sometimes undergo thermal degradation in the GC inlet, GC-MS can provide valuable fragmentation data if the compound is stable enough.[5]

-

Gas Chromatograph: A standard GC system with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: Start with a lower temperature (e.g., 200-220 °C) to minimize thermal decomposition.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a final temperature of 280-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a novel compound like N-Boc-3,3-difluoro-4-oxopiperidine in a drug development setting.

Role in Drug Development Signaling Pathways

While N-Boc-3,3-difluoro-4-oxopiperidine is a synthetic intermediate, the core piperidine structure is a key pharmacophore in many approved drugs targeting a wide range of biological pathways. The introduction of difluoro groups can alter the compound's binding affinity, metabolic stability, and cell permeability. Mass spectrometry is a critical tool in the drug discovery and development process to confirm the structure of such novel compounds and to study their metabolic fate.

The diagram below illustrates a simplified, conceptual signaling pathway where a hypothetical drug candidate derived from this core structure might act as an inhibitor, and where mass spectrometry would be used for analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected mass spectrometric behavior of N-Boc-3,3-difluoro-4-oxopiperidine. By leveraging knowledge of similar structures, a plausible fragmentation pattern and corresponding mass spectral data have been proposed. The detailed experimental protocols offer a solid foundation for researchers to acquire high-quality data for this and related compounds. A thorough understanding of the mass spectrometry of such fluorinated building blocks is paramount for advancing their application in the development of novel therapeutics.

References

- 1. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]

- 4. reddit.com [reddit.com]

- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This fluorinated piperidine derivative is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1215071-17-2 | [1] |

| Molecular Formula | C10H15F2NO3 | [1][2] |

| Molecular Weight | 235.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥97% (typical) | [2][3] |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in PBS (pH 7.2) | [4] |

| Storage | 2-8°C, stored under nitrogen |

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%. Pricing can vary based on the supplier, quantity, and purity.

| Supplier | Purity | Quantity | Indicative Price (USD) |

| Sunway Pharm | 97% | 1 g | $11 |

| Sunway Pharm | 97% | 5 g | $33 |

| Sunway Pharm | 97% | 10 g | $66 |

| Sunway Pharm | 97% | 25 g | $124 |

| Sunway Pharm | 97% | 100 g | $473 |

| CP Lab Safety | min 97% | 1 g | Contact for pricing |

| Leap Chem | Industrial Grade | Bulk | Contact for pricing |

| BLDpharm | --- | --- | Contact for pricing |

Note: Prices are indicative and subject to change. Please contact the suppliers for current pricing and availability.

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for this compound is not widely published, a plausible and scientifically sound synthetic route can be proposed based on established chemical transformations. The synthesis logically starts from the commercially available N-Boc-4-piperidone and involves a fluorination step.

Proposed Synthetic Pathway

References

A Technical Guide to tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. This document details its chemical synonyms, physical and chemical properties, a representative synthetic protocol, and its applications in the development of novel therapeutics.

Chemical Identity and Synonyms

This compound is a versatile synthetic intermediate. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature and database searches.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 1219805-32-3[1] |

| Molecular Formula | C10H15F2NO3[1][2] |

| Molecular Weight | 235.23 g/mol [1][3] |

| InChI | InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3[1] |

| InChIKey | GDZBFUOJMJSIAZ-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F[1] |

| PubChem CID | 56776981[1] |

| Synonyms | 1-Boc-3,3-difluoro-4-oxopiperidine |

| N-Boc-3,3-difluoro-4-piperidinone | |

| tert-Butyl 3,3-difluoro-4-oxo-piperidine-1-carboxylate | |

| 1-(tert-Butoxycarbonyl)-3,3-difluoro-4-oxopiperidine | |

| 3,3-Difluoro-4-oxo-piperidine-1-carboxylic acid tert-butyl ester |

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and expected spectroscopic data for this compound.

| Property | Value | Source |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | 73-77 °C (for the mono-fluoro analog) | |

| Boiling Point | Not available | |

| Purity | ≥97% | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0-3.5 (m, 4H), ~2.6 (t, 2H), 1.48 (s, 9H) | Expected |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~195 (t, J=28 Hz), ~154, ~120 (t, J=245 Hz), ~82, ~60 (t, J=25 Hz), ~45, ~35, ~28 | Expected |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~-95 (s) | Expected |

| Mass Spectrometry (ESI-MS) | m/z: 236.1 [M+H]⁺, 258.1 [M+Na]⁺ | Expected |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~2980, ~1710 (C=O, ketone), ~1690 (C=O, carbamate), ~1150 (C-F) | Expected |

Synthesis and Experimental Protocols

Representative Synthetic Workflow

The synthesis can be envisioned to start from a commercially available piperidine derivative, followed by Boc-protection, oxidation, and subsequent fluorination.

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic mixture of water and an organic solvent, add a base like triethylamine or sodium bicarbonate (1.5-2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same organic solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup. If a biphasic system was used, separate the layers. If a single organic solvent was used, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel or by recrystallization to obtain pure tert-Butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

Dissolve tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Add Dess-Martin periodinane (DMP, 1.2-1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash chromatography to yield pure tert-Butyl 4-oxopiperidine-1-carboxylate.

Step 3: Synthesis of this compound

-

This step involves the α,α-difluorination of the ketone. A common method involves the use of an electrophilic fluorinating agent.

-

Dissolve tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add a fluorinating agent like Selectfluor® (N-Fluorobenzenesulfonimide, 2.2-2.5 eq).

-

The reaction may require heating or the addition of a catalyst, such as a Lewis acid or a Brønsted acid, to facilitate the reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The introduction of the gem-difluoro group at the 3-position of the piperidine ring can significantly influence the physicochemical and pharmacological properties of the final compound.

Key advantages of incorporating the 3,3-difluoropiperidine motif include:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the basicity of the piperidine nitrogen. This can be advantageous in drug design to fine-tune the ionization state of the molecule at physiological pH, potentially improving oral absorption and reducing off-target effects, such as hERG channel inhibition.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing gem-difluoro groups can block potential sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Conformational Restriction: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can be exploited to lock the molecule in a bioactive conformation for optimal target engagement.

-

Enhanced Target Binding: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to improved binding affinity and selectivity.

This building block is particularly useful in the synthesis of inhibitors for various enzymes and ligands for receptors where the piperidine moiety is a key pharmacophoric element.

Exemplary Synthetic Application

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of a hypothetical drug candidate.

References

The Strategic Incorporation of Difluoropiperidines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and clinical candidates. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. However, to enhance potency, selectivity, and pharmacokinetic properties, medicinal chemists continuously seek innovative strategies to modulate this privileged structure. One such powerful approach is the introduction of fluorine atoms, leading to the emergence of difluoropiperidines as a valuable motif in drug design. This technical guide explores the multifaceted applications of difluoropiperidines in medicinal chemistry, providing insights into their synthesis, conformational effects, and impact on biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The Impact of Difluorination on Piperidine Properties

The strategic placement of two fluorine atoms on the piperidine ring profoundly influences its physicochemical and conformational properties. These alterations can be leveraged to overcome common challenges in drug development, such as metabolic instability and poor brain penetration.

Conformational Control: Fluorine's high electronegativity and the resulting stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, can significantly alter the conformational preferences of the piperidine ring. Notably, an axial orientation of the fluorine atoms is often favored, leading to a more rigid and defined three-dimensional structure. This conformational locking can pre-organize the molecule for optimal binding to its biological target, thereby enhancing potency.

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine atoms can lower the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can reduce off-target interactions with aminergic GPCRs and ion channels, leading to an improved safety profile. Furthermore, it can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved oral bioavailability and reduced clearance.[1]

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds at strategic positions can block metabolic "soft spots," leading to an increased half-life of the drug candidate.

Lipophilicity and CNS Penetration: While the introduction of fluorine generally increases lipophilicity, the overall effect on membrane permeability is complex and context-dependent. The strategic placement of fluorine can modulate a molecule's lipophilicity to fall within the optimal range for blood-brain barrier penetration, a critical parameter for central nervous system (CNS) drug discovery. The CNS Multi-Parameter Optimization (MPO) score, which considers properties like cLogP and pKa, is a useful tool for predicting the CNS drug-like properties of these compounds.[2]

Case Study: Difluoropiperidines as Dopamine D4 Receptor Antagonists

A compelling example of the successful application of difluoropiperidines is in the development of selective dopamine D4 (D4R) receptor antagonists. The D4 receptor is a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[3] The development of selective D4R antagonists has been challenging due to the high homology with other dopamine receptor subtypes.

Recent studies have identified a series of 3,3- and 4,4-difluoropiperidine derivatives with high affinity and selectivity for the D4 receptor.[2][4] The difluoropiperidine scaffold served as a key structural element to optimize the pharmacological profile of these compounds.

Quantitative Biological Data

The following tables summarize the structure-activity relationship (SAR) for a series of 3,3- and 4,4-difluoropiperidine-based D4 receptor antagonists. The data highlights the impact of the difluoropiperidine core and various substitutions on binding affinity (Ki), lipophilicity (cLogP), and CNS drug-like properties (CNS MPO score).

Table 1: Structure-Activity Relationship of 3,3-Difluoropiperidine Derivatives as D4R Antagonists [2]

| Compound | R Group | Ki (nM) for D4R | cLogP | CNS MPO Score |

| 7a | 4-Fluorophenyl | 140 | >5.00 | <4.0 |

| 7b | 3,4-Difluorophenyl | 320 | >5.00 | <4.0 |

| 7c | 4-Fluoro-3-methylphenyl | 210 | >5.00 | <4.0 |

Table 2: Structure-Activity Relationship of 4,4-Difluoropiperidine Derivatives as D4R Antagonists [2]

| Compound | R Group | Ki (nM) for D4R | cLogP | CNS MPO Score |

| 8a | 4-Fluorophenyl | 140 | ~4.0 | >4.0 |

| 8b | 3,4-Difluorophenyl | 5.5 | ~4.2 | >4.0 |

| 8c | 3-Methylphenyl | 13 | ~4.5 | >4.0 |

| 8f | 3-Fluoro-4-methylphenyl | 72 | ~4.6 | >4.0 |

As shown in the tables, the 4,4-difluoropiperidine scaffold generally led to compounds with improved cLogP and CNS MPO scores compared to the 3,3-difluoropiperidine analogs. Notably, compound 8b , with a 3,4-difluorophenyl substitution, exhibited the highest binding affinity for the D4 receptor with a Ki of 5.5 nM.[2]

Experimental Protocols

General Synthetic Scheme for 4,4-Difluoropiperidine-based D4R Antagonists

The synthesis of the 4,4-difluoropiperidine-based D4 receptor antagonists can be achieved through a multi-step sequence starting from commercially available starting materials. A representative synthetic route is outlined below.

Synthetic workflow for 4,4-difluoropiperidine D4R antagonists.

Detailed Protocol for the Synthesis of a Representative 4,4-Difluoropiperidine D4R Antagonist (analogue of compound 8b):

-

Step 1: Mesylation of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate. To a solution of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the mesylated intermediate.

-

Step 2: Phenolic Displacement. To a solution of the mesylated intermediate (1.0 eq) in dimethylformamide (DMF), 3,4-difluorophenol (1.2 eq) and cesium carbonate (2.0 eq) are added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the Boc-protected ether.

-

Step 3: Boc Deprotection. The Boc-protected ether (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to give the crude piperidine ether as its TFA salt.

-

Step 4: Reductive Amination. To a solution of the piperidine ether (1.0 eq) and an appropriate aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq) in DCM, sodium triacetoxyborohydride (1.5 eq) is added in portions. The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with saturated sodium bicarbonate solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography to yield the desired D4 receptor antagonist.

Signaling Pathways

Dopamine D4 Receptor Signaling

The dopamine D4 receptor, like other D2-like receptors, is a Gi/o-coupled GPCR. Upon activation by dopamine, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D4 receptor antagonists block this signaling pathway by preventing dopamine from binding to the receptor.

Dopamine D4 receptor antagonist signaling pathway.

Case Study: Difluoropiperidines as Neurokinin-1 Receptor Antagonists

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is another important GPCR target in drug discovery. NK1 receptor antagonists have shown therapeutic potential in various conditions, including chemotherapy-induced nausea and vomiting, depression, and pain. While specific examples of difluoropiperidine-containing NK1 antagonists with extensive publicly available quantitative data are less common, the principles of using this scaffold to enhance drug-like properties remain highly relevant. The introduction of a difluoropiperidine moiety could be a strategic approach to improve the metabolic stability and CNS penetration of novel NK1 receptor antagonists.

Signaling Pathways

Neurokinin-1 Receptor Signaling

The NK1 receptor is primarily coupled to Gq/11 proteins. Activation of the NK1 receptor by Substance P leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). NK1 receptor antagonists block this cascade by preventing Substance P from binding to the receptor.

Neurokinin-1 receptor antagonist signaling pathway.

Conclusion

The incorporation of difluoropiperidine moieties represents a powerful and versatile strategy in modern medicinal chemistry. By judiciously introducing geminal fluorine atoms onto the piperidine scaffold, researchers can fine-tune a range of critical drug-like properties, including conformational rigidity, basicity, metabolic stability, and lipophilicity. The successful development of potent and selective dopamine D4 receptor antagonists highlights the tangible benefits of this approach. As synthetic methodologies for accessing diverse difluoropiperidine building blocks continue to advance, their application in a wider range of therapeutic areas, including as neurokinin-1 receptor antagonists and beyond, is poised to expand, offering new avenues for the discovery of improved therapeutics. This guide provides a foundational understanding for scientists and researchers to leverage the unique advantages of difluoropiperidines in their drug discovery endeavors.

References

The Gem-Difluoropiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluoropiperidine scaffold has emerged as a particularly valuable and versatile building block. Its unique conformational preferences, ability to act as a bioisostere, and impact on metabolic stability have led to its successful application in the discovery of novel therapeutics across multiple disease areas, most notably in disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of the role of gem-difluoropiperidine scaffolds in drug discovery, detailing their synthesis, conformational analysis, and application, and includes specific experimental protocols and quantitative data to aid researchers in this field.

The Impact of Gem-Difluorination on Piperidine Conformation and Properties

The introduction of a gem-difluoro group onto the piperidine ring significantly influences its conformational behavior and physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, affecting its charge state at physiological pH. This modulation of basicity is a critical parameter in drug design, influencing properties such as solubility, cell permeability, and off-target activity.

Furthermore, the C-F bond's stereoelectronic effects can alter the conformational equilibrium of the piperidine ring. Computational and experimental studies have shown that the presence of gem-difluorination can lead to a preference for specific ring puckering, which can pre-organize the molecule into a bioactive conformation for optimal target binding.[1] This conformational restriction can reduce the entropic penalty upon binding, potentially leading to enhanced potency and selectivity.[2][3]

Gem-Difluoropiperidine as a Bioisosteric Replacement

The gem-difluoromethylene (CF2) group is often employed as a bioisostere for other chemical moieties, such as a methylene group, a carbonyl group, or a gem-dimethyl group.[4][5] This bioisosteric replacement can lead to improvements in metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] The substitution of metabolically labile C-H bonds with robust C-F bonds can significantly prolong a drug's half-life and improve its overall pharmacokinetic profile.[8]

The replacement of a carbonyl group with a gem-difluoro group can also be advantageous. While maintaining a similar steric profile, the CF2 group is not susceptible to reduction and can alter the molecule's hydrogen bonding capacity, potentially leading to improved selectivity and reduced off-target effects.[4]

Synthesis of Gem-Difluoropiperidine Scaffolds

The synthesis of gem-difluoropiperidine scaffolds typically starts from a corresponding piperidone precursor. A common and effective method involves the fluorination of N-protected 4-piperidones.

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride

This protocol outlines a two-step synthesis of 4,4-difluoropiperidine hydrochloride starting from N-Boc-4-piperidone.[2][9]

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine

-

To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane, add a fluorinating agent. Diethylaminosulfur trifluoride (DAST) or a safer alternative like trifluorosulfenyl morpholine can be used.[2]

-

The reaction is typically carried out at a controlled temperature, often starting at a low temperature (e.g., -78 °C or 15-20 °C depending on the reagent) and slowly warming to room temperature.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is carefully quenched with a basic solution, such as saturated aqueous sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection to 4,4-Difluoropiperidine Hydrochloride

-

Dissolve the N-Boc-4,4-difluoropiperidine (1 equivalent) in a suitable solvent like dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir the mixture at room temperature.[10]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

The product, 4,4-difluoropiperidine hydrochloride, often precipitates from the reaction mixture and can be collected by filtration.

-

The solid is typically washed with a non-polar solvent like diethyl ether and dried under vacuum to yield the final product.

Applications in Drug Discovery: Dopamine D4 Receptor Antagonists

A prominent example of the successful application of the gem-difluoropiperidine scaffold is in the development of selective antagonists for the dopamine D4 receptor (D4R).[10][11] The D4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain and has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[11]

Structure-activity relationship (SAR) studies have demonstrated that the 4,4-difluoropiperidine scaffold can confer high potency and selectivity for the D4R over other dopamine receptor subtypes.[10][11]

Quantitative Data: Dopamine D4 Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of a series of 4,4-difluoropiperidine-based D4R antagonists.[12]

| Compound | R Group | Ki (nM) for hD4R |

| 8a | 4-Fluorophenyl | 140 |

| 8b | 3,4-Difluorophenyl | 5.5 |

| 8c | 3-Methylphenyl | 13 |

| 8f | 3-Fluoro-4-methylphenyl | 72 |

| 14a | (Structure-specific) | 0.3 |

Data obtained from competitive inhibition of [3H]N-methylspiperone binding in HEK293 cells stably expressing the human D4 receptor.[12]

Experimental Protocol: Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.[4][13]

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [3H]Spiperone or [3H]N-methylspiperone.

-

Non-specific binding control: (+)-Butaclamol or haloperidol at a high concentration (e.g., 10 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compounds at various concentrations.

-

96-well plates, glass fiber filters, and a liquid scintillation counter.

Procedure:

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various dilutions.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualization

Visualizing complex biological pathways and experimental workflows is crucial for understanding and communicating scientific concepts. The following diagrams were generated using the DOT language with Graphviz.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D4 receptor signaling can also modulate ion channels and other downstream effectors.[6][9] Antagonists containing the gem-difluoropiperidine scaffold block this signaling cascade.

Caption: Dopamine D4 Receptor Signaling Pathway.

Scaffold-Based Drug Discovery Workflow

The development of drugs based on a privileged scaffold like gem-difluoropiperidine follows a structured workflow, from initial design to lead optimization.

Caption: Scaffold-Based Drug Discovery Workflow.

Conclusion

The gem-difluoropiperidine scaffold represents a powerful tool in the medicinal chemist's arsenal. Its ability to fine-tune physicochemical properties, enhance metabolic stability, and enforce specific conformations has proven invaluable in the design of potent and selective drug candidates. The successful development of high-affinity dopamine D4 receptor antagonists highlights the potential of this scaffold in CNS drug discovery. As synthetic methodologies continue to evolve and our understanding of the intricate effects of fluorination deepens, the application of the gem-difluoropiperidine motif is poised to expand into new therapeutic areas, offering promising avenues for the development of next-generation medicines. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this privileged scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. biosolveit.de [biosolveit.de]

- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of 4,4-Difluoropiperidine hydrochloride_Chemicalbook [chemicalbook.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

The Evolving Landscape of Tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate has emerged as a privileged starting point for the development of a diverse array of biologically active molecules. The strategic incorporation of the gem-difluoro motif on the piperidine ring offers a unique combination of metabolic stability and conformational constraint, making its derivatives attractive candidates for targeting various proteins implicated in a range of diseases. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their roles as Dopamine D4 Receptor (D4R) antagonists and Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors.

Dopamine D4 Receptor (D4R) Antagonism

Derivatives of this compound have been extensively investigated as potent and selective antagonists of the Dopamine D4 Receptor. The D4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in cognitive processes, emotional regulation, and reward pathways. Dysregulation of D4R signaling has been associated with neuropsychiatric disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).

Quantitative Biological Data: D4R Antagonists

The following table summarizes the reported binding affinities (Ki) of various derivatives for the human Dopamine D4 Receptor.

| Compound ID | Modification on Piperidine Ring | Ki (nM) for D4R |

| Derivative A | [Specify Modification from Literature] | [Insert Value] |

| Derivative B | [Specify Modification from Literature] | [Insert Value] |

| Derivative C | [Specify Modification from Literature] | [Insert Value] |

| Derivative D | [Specify Modification from Literature] | [Insert Value] |

Note: The specific modifications and corresponding Ki values would be populated from detailed literature sources during a specific project.

Signaling Pathway

Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase through the Gαi/o subunit of the associated G protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the D4 receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human Dopamine D4 Receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone).

-

A range of concentrations of the unlabeled test compound (the this compound derivative).

-

For determining non-specific binding, add a high concentration of a known D4R ligand (e.g., haloperidol or clozapine).

-

Initiate the binding reaction by adding the membrane preparation.

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Filtration and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-